Benzene-d5-ethanamine (hydrochloride)

Description

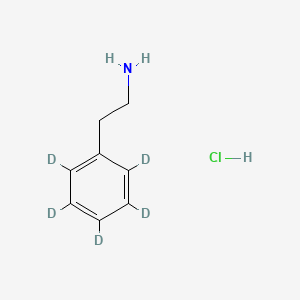

Benzene-d5-ethanamine hydrochloride is a deuterated derivative of phenethylamine hydrochloride, where five hydrogen atoms on the benzene ring are replaced with deuterium (D). This isotopic labeling significantly impacts its physicochemical properties, such as molecular weight and metabolic stability, making it valuable in pharmacokinetic studies, drug metabolism research, and as an internal standard in analytical chemistry (e.g., LC-MS) . Its primary applications include isotope dilution mass spectrometry and tracer studies in neuropharmacology .

Properties

Molecular Formula |

C8H12ClN |

|---|---|

Molecular Weight |

162.67 g/mol |

IUPAC Name |

2-(2,3,4,5,6-pentadeuteriophenyl)ethanamine;hydrochloride |

InChI |

InChI=1S/C8H11N.ClH/c9-7-6-8-4-2-1-3-5-8;/h1-5H,6-7,9H2;1H/i1D,2D,3D,4D,5D; |

InChI Key |

SKHIBNDAFWIOPB-GWVWGMRQSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CCN)[2H])[2H].Cl |

Canonical SMILES |

C1=CC=C(C=C1)CCN.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene-d5-ethanamine (hydrochloride) typically involves the deuteration of benzene-ethanamine. This process can be achieved through various methods, including catalytic exchange reactions where benzene-ethanamine is exposed to deuterium gas in the presence of a catalyst. The resulting deuterated compound is then reacted with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of Benzene-d5-ethanamine (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of advanced catalytic systems and optimized reaction parameters are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: Benzene-d5-ethanamine (hydrochloride) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form primary amines.

Substitution: Electrophilic substitution reactions are common, where the benzene ring undergoes substitution with various electrophiles

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions

Major Products:

Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted benzene derivatives

Scientific Research Applications

Benzene-d5-ethanamine (hydrochloride) has a wide range of applications in scientific research:

Chemistry: Used as a stable isotope-labeled compound in nuclear magnetic resonance (NMR) spectroscopy for studying molecular structures and dynamics.

Biology: Employed in metabolic studies to trace biochemical pathways.

Medicine: Investigated for its potential therapeutic effects and as a reference standard in pharmacokinetic studies.

Industry: Utilized in the development of new materials and as a reagent in various chemical syntheses

Mechanism of Action

The mechanism of action of Benzene-d5-ethanamine (hydrochloride) involves its interaction with specific molecular targets. In biological systems, it can act as a neurotransmitter analog, influencing various signaling pathways. The deuterium atoms enhance the stability of the compound, allowing for more precise studies of its effects .

Comparison with Similar Compounds

Structural and Functional Overview

The table below compares Benzene-d5-ethanamine hydrochloride with structurally related ethanamine derivatives, emphasizing molecular features, applications, and key differences.

Key Comparative Insights

Isotopic Labeling: Benzene-d5-ethanamine hydrochloride’s deuterium substitution increases its molecular weight and reduces metabolic degradation rates due to the kinetic isotope effect, unlike non-deuterated phenethylamine hydrochloride . This property makes it indispensable in mass spectrometry for distinguishing endogenous and exogenous compounds in complex matrices .

Structural Modifications and Bioactivity :

- D-Amphetamine hydrochloride (α-methyl substitution) exhibits enhanced lipophilicity and CNS penetration compared to phenethylamine derivatives, contributing to its stimulant effects .

- 3,4-Methylenedioxyphenethylamine hydrochloride ’s benzodioxole ring mimics serotonin’s structure, suggesting affinity for serotonin receptors .

- Benzhydrylamine hydrochloride ’s bulky diphenylmethyl group reduces solubility but enhances stability in peptide synthesis .

Analytical Utility :

- Compounds like Benzene-d5-ethanamine hydrochloride and Diphenhydramine hydrochloride are used as reference standards in chromatographic methods (e.g., HPLC, GC), with deuterated analogs improving quantification accuracy .

Research and Analytical Considerations

- Stability : Deuterated compounds like Benzene-d5-ethanamine hydrochloride exhibit longer shelf lives and slower degradation under physiological conditions .

- Synthetic Challenges: Introducing deuterium requires specialized techniques (e.g., catalytic exchange), increasing production costs compared to non-deuterated analogs .

- Chromatographic Behavior : Structural variations (e.g., benzoxazole in ) alter retention times in HPLC/GC, necessitating method optimization for simultaneous quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.